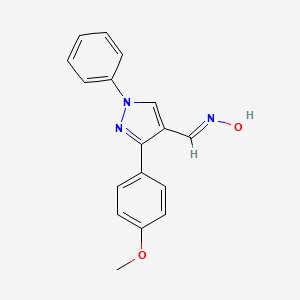

3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves multi-step reactions, often including condensation, cyclocondensation, and reductive amination processes. For example, certain pyrazole derivatives have been synthesized through one-pot three-component cyclocondensation involving pyrazole-4-carbaldehyde derivatives, illustrating the complexity and versatility of synthesizing such molecules (Khalifa, Al-Omar, & Nossier, 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, is characterized by spectroscopic methods such as FT-IR, FT-NMR, and X-ray diffraction analysis. These techniques reveal the compound's crystal packing, intermolecular hydrogen bonds, and the spatial arrangement of functional groups, contributing to its chemical reactivity and physical properties. For instance, an L-shaped structure of a similar molecule was observed, with specific angles between different phenyl groups, illustrating the detailed geometric parameters that can influence the compound's behavior and interactions (Butcher, Jasinski, Prasad, Narayana, & Yathirajan, 2007).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, leading to the formation of complex structures with potential biological activities. For example, the direct reductive amination of aldehydes and ketones with metal hydride reagents is a common method to synthesize secondary and tertiary amines, demonstrating the compound's versatility in chemical synthesis and modification (Bawa, Ahmad, & Kumar, 2009).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular geometry and intermolecular interactions. For example, the crystal packing and hydrogen bonding patterns can significantly affect the compound's solvatochromic behavior and stability (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for forming diverse derivatives, are key aspects of pyrazole compounds. These properties are influenced by the electron distribution within the molecule, as indicated by frontier molecular orbital analysis, and the presence of specific functional groups that can undergo chemical transformations (Mary et al., 2015).

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Synthetic derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime have been investigated for their antimicrobial and antioxidant properties. For instance, a study demonstrated that compounds with methyl and methoxy substitutions exhibit significant in vitro antimicrobial activities. Additionally, these compounds also possess promising DPPH and hydroxyl free radical scavenging abilities, indicating their potential as antioxidants (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of novel derivatives. For example, the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline under neutral conditions has been described, leading to the formation of secondary amines with potential biological activity (Bawa, Ahmad, & Kumar, 2009).

Anti-inflammatory and Analgesic Activities

Derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been evaluated for anti-inflammatory and analgesic activities. A study synthesized a series of derivatives and found them to exhibit significant antioxidant and anti-inflammatory activities, with certain molecules showing action comparable to standard drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).

Application in Synthesis of Complex Compounds

The compound and its derivatives serve as key intermediates in the synthesis of complex compounds. For instance, the use of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of heterocyclic compounds such as pyrazoles, which are evaluated for their biological activities, illustrates its versatility in organic synthesis (Ramadan, Sharshira, El Sokkary, & Morsy, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-16-9-7-13(8-10-16)17-14(11-18-21)12-20(19-17)15-5-3-2-4-6-15/h2-12,21H,1H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVZYXUZSQVZQA-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)

![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)